(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol
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Overview
Description
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups, and a methanol group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the bromination of 2,3-difluoro-4-methoxyphenol followed by the introduction of a methanol group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 5-bromo-2,3-difluoro-4-methoxybenzaldehyde and 5-bromo-2,3-difluoro-4-methoxybenzoic acid.
Reduction: The major products include 5-bromo-2,3-difluoro-4-methoxyphenol and 5-bromo-2,3-difluoro-4-methoxybenzene.
Substitution: The major products depend on the nucleophile used, such as 5-methoxy-2,3-difluoro-4-methoxyphenylmethanol.
Scientific Research Applications
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2,3-difluoro-4-methylphenyl)methanol
- (5-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid
- (5-Bromo-2,3-difluoro-4-methoxyphenyl)acetate
Uniqueness
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of multiple halogen atoms can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
(5-bromo-2,3-difluoro-4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBIYSWOXVYDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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